

# Protocol for Identifying 2-hydroxyisobutyrylation (Khib) Sites on Proteins

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## Compound of Interest

Compound Name: 2-Hydroxyisobutyryl-CoA

Cat. No.: B6596572

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating a wide range of cellular processes, including gene transcription, metabolism, and cellular proliferation.<sup>[1]</sup> The identification of Khib sites on proteins is essential for understanding their functional significance and for the development of novel therapeutics targeting this modification. This document provides a detailed protocol for the identification of Khib sites on proteins using a combination of immunoaffinity enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines a bioinformatics workflow for data analysis and provides information on computational tools for Khib site prediction.

## I. Experimental Protocol: Identification of Khib Sites

This protocol outlines the key steps for the enrichment and identification of Khib-modified peptides from a complex protein mixture.

### Protein Extraction and Digestion

- Cell Lysis:

- Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Reduction and Alkylation:
  - To denature the proteins and prepare them for digestion, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  - Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.
- Protein Digestion:
  - Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of urea or other denaturants.
  - Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.<sup>[2]</sup>

## Enrichment of Khib-Modified Peptides

This step utilizes a pan-specific anti-Khib antibody to specifically isolate peptides containing the Khib modification.<sup>[1][3]</sup>

- Antibody-Bead Conjugation:

- Couple a pan-specific anti-2-hydroxyisobutyryllysine antibody to protein A/G agarose or magnetic beads according to the manufacturer's instructions.
- Immunoaffinity Enrichment:
  - Incubate the digested peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation.[\[1\]](#)
  - The peptide mixture should be dissolved in a neutral pH buffer, such as NETN buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40), to facilitate binding.[\[1\]](#)
- Washing:
  - Wash the beads extensively to remove non-specifically bound peptides. A typical washing procedure includes:
    - Three washes with NETN buffer.[\[1\]](#)
    - Two washes with ETN buffer (50 mM Tris-Cl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[\[1\]](#)
    - Three washes with water.[\[1\]](#)
- Elution:
  - Elute the enriched Khib-modified peptides from the beads using an acidic elution buffer, such as 0.1% trifluoroacetic acid (TFA).

## LC-MS/MS Analysis

The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences and identify the Khib modification sites.

- Liquid Chromatography (LC):
  - Load the eluted peptides onto a reversed-phase C18 column.

- Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be 5-35% acetonitrile over 60 minutes.
- Tandem Mass Spectrometry (MS/MS):
  - Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
  - Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
  - Set the mass tolerance for precursor ions to 10 ppm and for fragment ions to 0.02 Da.<sup>[4]</sup>

## II. Bioinformatics Workflow for Khib Site Identification

The raw MS/MS data is processed using a bioinformatics pipeline to identify Khib-modified peptides and proteins.

- Database Search:
  - Search the raw MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using a search engine such as MaxQuant or SEQUEST.
  - Specify 2-hydroxyisobutyrylation of lysine as a variable modification.
  - Set the false discovery rate (FDR) to less than 1% for both peptide and protein identification.
- Site Localization:
  - Use algorithms like the Ascore or PTM-Score to confidently localize the Khib modification to specific lysine residues within the identified peptides.
- Functional Enrichment Analysis:

- Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of identified Khib-modified proteins to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways. Tools such as DAVID or clusterProfiler can be used for this analysis.

### III. Quantitative Data Presentation

#### Performance of Khib Site Prediction Tools

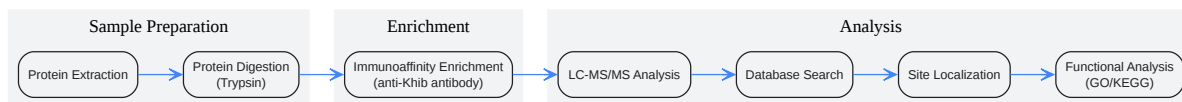
Several computational tools have been developed to predict Khib sites from protein sequences. The performance of these tools is typically evaluated using metrics such as sensitivity, specificity, accuracy, and the area under the receiver operating characteristic curve (AUC). Below is a summary of the reported performance of some Khib site prediction tools.

Tool	Sensitivity (Sn)	Specificity (Sp)	Accuracy (Acc)	MCC	AUC	Reference
DeepKhib (Human)	-	-	-	-	0.860	
iLys-Khib (Human)	-	-	-	-	0.756	[5]
HyLightKhib (Human)	-	-	-	-	0.893	[6]
HyLightKhib (Rice)	-	-	-	-	0.847	[6]
MusiteDeep	-	-	-	-	>0.824 (avg)	[7][8][9]

Note: Direct comparison of performance metrics across different studies can be challenging due to variations in datasets and evaluation methods. MCC (Matthews Correlation Coefficient) is a balanced measure that takes into account true and false positives and negatives.

### IV. Mandatory Visualizations

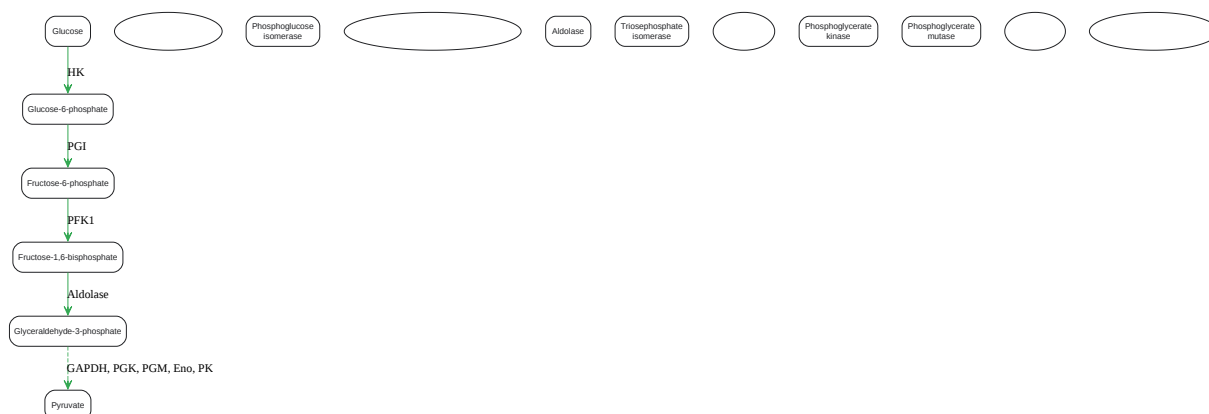
#### Experimental Workflow for Khib Site Identification



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Figure 1. Experimental workflow for identifying Khib sites.

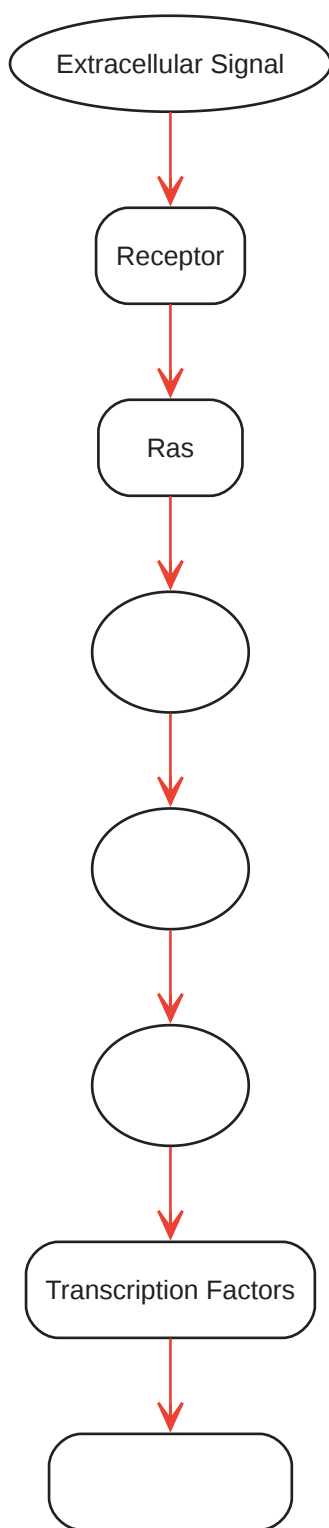
## Signaling Pathway: Khib Regulation of Glycolysis



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Figure 2. Khib modification of key enzymes in the glycolysis pathway.

## Signaling Pathway: Khib in MAPK Signaling



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Figure 3. Khib modification in the MAPK signaling cascade.

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